N-Trityl Losartan Carboxylic Acid
Description
Historical Context and Development
The development of N-Trityl Losartan Carboxylic Acid is intertwined with the commercialization of losartan in the 1990s. Early patents, such as US Patent 5,138,069 (1992), outlined methods for synthesizing losartan via trityl-protected intermediates to prevent unwanted side reactions. The trityl group was strategically introduced to shield the tetrazole ring during coupling reactions, a process later refined in patents like WO2005023758A2 (2004), which described acid-catalyzed cleavage of the trityl group in ketone-based solvents. These advancements enabled scalable production of losartan, positioning this compound as a cornerstone in industrial synthesis.
Significance in Pharmaceutical Research
This compound plays a pivotal role in drug development and quality control:
Deuterated analogs, such as N-Trityl Losartan-d3 Carboxylic Acid (CAS 960231-60-1), are particularly valuable in pharmacokinetic studies, where they serve as internal standards to enhance analytical precision.
Relationship to Losartan and Its Active Metabolite (EXP-3174)
Losartan’s therapeutic efficacy largely depends on its oxidation to EXP-3174 (Losartan Carboxylic Acid), a metabolite 10–40 times more potent in antagonizing angiotensin II receptors. The synthesis of losartan involves this compound as a precursor:
- Trityl Protection : The tetrazole ring is shielded with a trityl group to prevent undesired reactivity during imidazole coupling.
- Deprotection : Acid hydrolysis (e.g., HCl in methanol) removes the trityl group, yielding losartan.
- Metabolic Activation : Hepatic cytochrome P450 enzymes oxidize losartan’s hydroxymethyl group to EXP-3174’s carboxylate.
Structural Comparison :
| Property | This compound | Losartan | EXP-3174 |
|---|---|---|---|
| Molecular Formula | C₄₁H₃₅ClN₆O₂ | C₂₂H₂₃ClN₆O | C₂₂H₂₁ClN₆O₂ |
| Molecular Weight (g/mol) | 679.21 | 422.91 | 436.89 |
| Key Functional Group | Trityl-protected tetrazole | Hydroxymethyl | Carboxylate |
This hierarchical relationship underscores the compound’s role in bridging synthetic chemistry and pharmacology.
Positioning within the Sartan Class of Compounds
Sartans (ARBs) inhibit angiotensin II’s vasoconstrictive effects by blocking AT₁ receptors. This compound aligns with this class through its structural and functional lineage:
- Core Structure : Shares the biphenyltetrazole motif common to sartans like valsartan and irbesartan.
- Synthetic Utility : Unlike therapeutic sartans, it serves as a non-pharmacological intermediate, emphasizing its industrial rather than clinical relevance.
- Innovation Driver : Modifications to its trityl group have inspired deuterated and isotopically labeled analogs for advanced research.
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H37ClN6O3/c1-2-3-23-38-44-39(43)37(29-52-41(50)51)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-45-46-47-49(40)42(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBBFGCLFICMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction to the Alcohol Intermediate
The aldehyde intermediate is reduced using sodium borohydride in methanol at 5–10°C, followed by stirring at 20–25°C for 1 hour. This step produces crude trityl Losartan (alcohol form), which is isolated via centrifugation.
Acid-Catalyzed Tritilylation and Purification
Patent ES2259412T3 outlines a method for preparing Losartan by cleaving the trityl group from this compound. While focused on deprotection, this process indirectly validates the stability of the trityl-protected intermediate under controlled conditions:
Tritilylation of the Tetrazole Ring
The tetrazole ring is protected via reaction with trityl chloride in the presence of a non-nucleophilic base. This step ensures regioselectivity during subsequent imidazole alkylation.
Crystallization and Purification
The crude product is purified through sequential solvent exchanges:
-
Toluene and methanol at 25–30°C to dissolve impurities.
-
Ethyl acetate and water for crystallization, yielding >98% pure this compound after drying at 65–75°C.
Purification Metrics
Industrial-Scale Optimization
Solvent and Temperature Control
Industrial protocols emphasize toluene as the primary solvent due to its ability to dissolve both polar and non-polar intermediates. Temperature gradients are tightly controlled:
Catalytic Efficiency
Tetrabutylammonium bromide enhances reaction rates by facilitating phase transfer between aqueous and organic layers. This reduces reaction times by ~30% compared to non-catalytic methods.
Challenges and Mitigation Strategies
Trityl Group Stability
The trityl group is susceptible to acidic conditions, necessitating pH-neutral environments during oxidation. For example, using PDC in DMF (pH ~7) avoids premature deprotection.
Byproduct Formation
Side reactions, such as over-oxidation to ketones, are minimized by:
-
Controlled stoichiometry of oxidizing agents.
Comparative Analysis of Methods
Chemical Reactions Analysis
N-Trityl Losartan Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various chlorinating agents for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
N-Trityl Losartan Carboxylic Acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference material for analytical method development and validation, especially in the context of Losartan production . The compound is also used in the study of proteomics and quality control in pharmaceutical research .
Mechanism of Action
The mechanism of action of N-Trityl Losartan Carboxylic Acid is similar to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to vasodilation and a reduction in blood pressure . The compound’s active metabolite binds to the AT1 receptor with high affinity, enhancing its therapeutic effects .
Comparison with Similar Compounds
Losartan Carboxylic Acid (EXP3174)
Structural Features :
Pharmacological Profile :
- Binding Affinity : EXP3174 exhibits superior AT1 receptor binding (−log IC₅₀ = 8.46) compared to Losartan (−log IC₅₀ = 8.25) due to its carboxylate anion, which mimics angiotensin II’s pharmacophoric groups .
- Potency: Noncompetitive antagonist with 10-fold higher in vitro activity than Losartan in inhibiting angiotensin II-induced vasoconstriction .
- Metabolism : Active metabolite of Losartan, contributing to 10–40% of its antihypertensive effect .
Analytical Detection :
Losartan (Parent Compound)
Structural Differences :
- Contains a hydroxymethyl group instead of a carboxylate at the C-2 position of the imidazole ring.
Pharmacokinetics :
Losartan Analog V8COOH
Structural Modifications :
- Carboxyl group at C-2 position (similar to EXP3174) but with altered alkyl chain configuration.
Pharmacological Insights :
Other Derivatives and Impurities
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Binding Affinity : EXP3174’s carboxylate group increases AT1 receptor interaction strength, making it 10-fold more potent than Losartan in vitro .
Synthetic Utility : this compound’s trityl group simplifies purification and characterization during Losartan analog synthesis .
Metabolic Pathways : Losartan’s oxidation to EXP3174 accounts for its prolonged antihypertensive effect, while N-Trityl derivatives are inert intermediates .
Analytical Challenges : Co-detection of Losartan, EXP3174, and N-Trityl derivatives requires polarity-switching LC-MS/MS methods due to divergent ionization properties .
Q & A
Q. What structural features of N-Trityl Losartan Carboxylic Acid are critical for its interaction with the angiotensin II type 1 (AT1) receptor?
this compound contains a trityl-protected tetrazole group and a carboxylic acid moiety, which are essential for binding to the AT1 receptor. The trityl group enhances metabolic stability, while the carboxylic acid contributes to ionic interactions with receptor residues. Structural validation can be achieved via X-ray crystallography or NMR spectroscopy, referencing the imidazole and biphenyl core highlighted in structural diagrams .
Q. How can researchers synthesize this compound with high purity?
Synthesis involves multi-step reactions, starting with losartan intermediates. Key steps include tritylation of the tetrazole group to protect reactive sites, followed by oxidation to the carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation by HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensure >95% purity. Intermediate characterization (e.g., CAS 960231-60-1) should use mass spectrometry and H/C NMR .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
LC-MS/MS with deuterated internal standards (e.g., N-Trityl Losartan-D4 Carboxaldehyde) improves accuracy. Use a C18 column, mobile phase of 0.1% formic acid in water/acetonitrile, and MRM transitions for quantification. Method validation should include linearity (1–500 ng/mL), recovery (>80%), and matrix effect studies .
Advanced Research Questions
Q. How do conflicting IC50_{50}50 values for AT1 receptor inhibition across studies arise, and how can they be resolved?
Discrepancies in IC (e.g., 1.1 nM vs. 5 nM) may stem from assay conditions (cell type, angiotensin II concentration, or incubation time). Standardize protocols using vascular smooth muscle cells (VSMCs), 10 nM angiotensin II, and 30-min pre-incubation with the compound. Validate via competitive binding assays (I-labeled angiotensin II) and functional readouts (inositol phosphate accumulation) .
Q. What metabolic pathways influence this compound’s pharmacokinetics, and how can its stability be optimized?
The compound undergoes hepatic CYP450-mediated oxidation and glucuronidation. To enhance stability, modify the trityl group with electron-withdrawing substituents or use prodrug strategies. Assess metabolic stability in human liver microsomes (HLMs) with NADPH cofactor and monitor via LC-MS for parent compound depletion .
Q. How can researchers differentiate this compound’s effects from its metabolites in complex biological systems?
Employ stable isotope tracing (e.g., C-labeled compound) combined with high-resolution mass spectrometry. For in vivo studies, use knockout models (e.g., CYP2C9-null mice) to isolate metabolite contributions. Pharmacokinetic parameters (AUC, ) should be compared between wild-type and knockout models .
Q. What experimental designs are suitable for studying this compound’s role in biased AT1 receptor signaling (e.g., β-arrestin vs. G-protein pathways)?
Use BRET (Bioluminescence Resonance Energy Transfer) assays to measure β-arrestin recruitment and Gα-mediated calcium flux simultaneously. Compare signaling bias ratios (β-arrestin/G-protein) with reference ligands like TRV-120027. Dose-response curves (0.1–1000 nM) and Schild regression analysis can quantify pathway preference .
Methodological Notes
- Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Advanced Detection : For low-abundance samples, employ immunoaffinity enrichment prior to LC-MS/MS analysis.
- Structural Confirmation : Combine crystallography with molecular dynamics simulations to predict binding conformations under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
